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Ajugamacrin

Cat. No.: B12307994
M. Wt: 592.7 g/mol
InChI Key: JPFTWOXTEMZXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugamacrin is a neo-clerodane diterpenoid compound isolated from plants of the Ajuga genus . Compounds in this class are recognized for their significant biological activities, which make them valuable tools in scientific research . Based on studies of structurally similar compounds, this compound is expected to be of high interest in oncology research for its potential cytotoxic and anti-proliferative effects against various cancer cell lines . Its proposed mechanism of action may involve the modulation of key signaling pathways, such as STAT3 or AKT, which are crucial for cell survival and proliferation . Furthermore, like other neo-clerodane diterpenoids, this compound may exhibit potent antifeedant properties, supporting its use in agricultural and entomological research . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in the diagnosis of human diseases or other clinical procedures . This product is for use by trained researchers in controlled laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44O11 B12307994 Ajugamacrin

Properties

Molecular Formula

C31H44O11

Molecular Weight

592.7 g/mol

IUPAC Name

[2-[4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate

InChI

InChI=1S/C31H44O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h12,17-18,23-25,27H,8-11,13-16H2,1-7H3

InChI Key

JPFTWOXTEMZXOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4

Origin of Product

United States

Phytochemical Sourcing and Chemical Ecology of Ajugamacrins

Botanical Origins of Ajugamacrin Variants within the Lamiaceae Family

The genus Ajuga is a primary source of a wide array of diterpenoids, including numerous this compound analogues. brieflands.comnih.gov These compounds are key chemical constituents that contribute to the phytochemical profile of these plants.

Ajuga macrosperma as a Primary Source of Novel Ajugamacrins (e.g., this compound H, this compound I)

Ajuga macrosperma has proven to be a rich source of novel neo-clerodane diterpenoids. Recent phytochemical investigations of this species have led to the isolation and characterization of new compounds, including this compound H, which possesses a rare 14,15-dinor-neo-clerodane framework, and this compound I. Alongside these novel discoveries, several known analogues have also been identified in A. macrosperma, underscoring its importance in the study of this compound diversity. Additionally, other related compounds such as ajugaflorins A-F, this compound E, and ajugatakasin B have been isolated from Ajuga macrosperma var. breviflora. researchgate.net

Occurrence of this compound and Related Diterpenoids in Ajuga decumbens

Ajuga decumbens is another significant botanical source of diverse diterpenoids, primarily belonging to the neo-clerodane and abietane (B96969) groups. While the presence of Ajugamacrins is noted, this species is also known for producing a variety of other structurally related compounds. Phytochemical studies have successfully isolated several neo-clerodane diterpenoids, including Ajugacumbins A and B, as well as Ajugamarins A1 and A2. nih.gov The co-occurrence of different classes of diterpenoids in A. decumbens highlights the biosynthetic versatility within this species.

Isolation of this compound Analogues from Other Ajuga Species (e.g., A. nipponensis, A. taiwanensis, A. ciliata, A. pantantha, A. multiflora, A. integrifolia)

The distribution of this compound and its analogues extends to numerous other species within the Ajuga genus, demonstrating the widespread occurrence of this class of diterpenoids.

Ajuga nipponensis : This species has been found to contain this compound B, among other chemical constituents.

Ajuga taiwanensis : Phytochemical analysis of this plant has led to the isolation of this compound B, alongside other neo-clerodane diterpenes such as ajugalides A-D, ajugapantin A, and ajugamarin C1.

Ajuga ciliata : Research on this species has revealed the presence of several neo-clerodane diterpenes, which can be considered analogues of Ajugamacrins. nih.govjst.go.jp

Ajuga pantantha : This species is a source of various neo-clerodane diterpenoids, with a number of new compounds having been isolated and characterized. nih.govacs.org

Ajuga multiflora : While this species is known to produce a range of bioactive compounds, including phytoecdysteroids, flavonoids, and iridoid glycosides, reports on the isolation of this compound-like neo-clerodane diterpenoids are less common compared to other Ajuga species. tandfonline.comtandfonline.comrawdatalibrary.net

Ajuga integrifolia : Phytochemical investigations of this species have primarily focused on other classes of compounds, and the presence of this compound analogues has not been a prominent finding.

The following table provides a summary of selected this compound analogues and related diterpenoids isolated from various Ajuga species.

Compound NamePlant Source
This compound HAjuga macrosperma
This compound IAjuga macrosperma
This compound BAjuga nipponensis, Ajuga taiwanensis
Ajugacumbin AAjuga decumbens
Ajugacumbin BAjuga decumbens
Ajugamarin A1Ajuga decumbens
Ajugamarin A2Ajuga decumbens
Ajugalide A-DAjuga taiwanensis
Ajugapantin AAjuga taiwanensis
Ajugaflorins A-FAjuga macrosperma var. breviflora

Exploration of this compound-like Terpenoids in Non-Ajuga Genera (e.g., Bupleurum)

While the Ajuga genus is the principal source of Ajugamacrins, the potential for similar terpenoid structures in other genera has been a subject of interest. However, investigations into the genus Bupleurum (family Apiaceae) have not yielded this compound-like neo-clerodane diterpenoids. The characteristic secondary metabolites of Bupleurum are primarily triterpenoid (B12794562) saponins (B1172615) known as saikosaponins, along with flavonoids, lignans, and essential oils. researchgate.netrestorativemedicine.orgnih.govnih.gov This distinct phytochemical profile suggests that the biosynthetic pathways leading to Ajugamacrins are likely not prevalent in the Bupleurum genus.

Ecological Role and Biosynthetic Context of Ajugamacrins in Plant Interactions

The presence and structural diversity of Ajugamacrins and related neo-clerodane diterpenoids in the Ajuga genus are not arbitrary. These compounds are believed to play a significant role in the plant's interactions with its environment and hold importance in understanding its evolutionary history.

Chemo-systematic and Evolutionary Significance of Ajugamacrins

Neo-clerodane diterpenes are considered to be the characteristic type of phytochemicals within the genus Ajuga. brieflands.com The structural variations and distribution of these compounds, including the Ajugamacrins, across different Ajuga species serve as valuable chemotaxonomic markers. The presence of specific diterpenoid profiles can aid in the classification of species and in understanding the evolutionary relationships within the genus. The diversity of these compounds is a result of evolutionary pressures, likely driven by the need for defense against herbivores and pathogens. researchgate.net The study of the specific this compound content and the complement of other diterpenoids in various Ajuga species can, therefore, provide insights into their evolutionary divergence and ecological adaptations.

Adaptive Functions in Plant Defense Mechanisms (e.g., Antifeedant Activity)

The accumulation of neo-clerodane diterpenes in Ajuga species is a key component of their defense against herbivores. nih.gov These compounds function as potent antifeedants, deterring insects from feeding and thereby protecting the plant from damage. crimsonpublishers.com While direct studies on the antifeedant properties of this compound are not detailed in the provided research, the activity is well-documented for other secondary metabolites isolated from the Ajuga genus, illustrating a clear adaptive function.

Research on Ajuga nipponensis demonstrates the significant antifeedant effects of its chemical constituents against the striped flea beetle (Phyllotreta striolata). Extracts from the plant showed a high antifeedant index, with the ethyl acetate (B1210297) extract being particularly effective. agriculturejournals.cz Further analysis of isolated compounds from this species revealed that specific metabolites exhibit considerable antifeedant properties. agriculturejournals.cz

For instance, at a concentration of 2.0 mg/ml, several compounds produced a strong feeding deterrent response after 24 hours. agriculturejournals.cz This defensive characteristic is crucial for plant survival, as it reduces herbivory and allows the plant to allocate resources to growth and reproduction. nih.gov The antifeedant mechanism involves the stimulation of deterrent receptors in insects, which inhibits the impulse to feed.

Table 1: Antifeedant Activity of Compounds from Ajuga nipponensis against P. striolata

CompoundConcentration (mg/ml)Time (hours)Antifeedant Index (%)
20-hydroxyecdysone2.02459.29
Acacetin2.02451.22
Apigenin2.02461.55

This table is generated from data reported in a study on secondary metabolites from Ajuga nipponensis and their effects on the striped flea beetle. agriculturejournals.cz

Environmental and Biotic Factors Influencing this compound Accumulation

The production and concentration of secondary metabolites in plants are significantly influenced by a range of external pressures, including both environmental (abiotic) and biological (biotic) factors. crimsonpublishers.comnih.gov While specific research detailing the precise factors that regulate the accumulation of this compound is limited, general principles of secondary metabolite production in the Ajuga genus and other plants provide a framework for understanding these influences.

Biotic Factors: Biotic stresses, such as attacks by herbivores and pathogens, are primary drivers for the increased production of defensive compounds. dergipark.org.tr Plants can recognize molecular patterns associated with microbes or herbivores, triggering signaling pathways that lead to the synthesis and accumulation of protective secondary metabolites. dergipark.org.tr For the Ajuga genus, it is proposed that compounds like phytoecdysteroids play a defensive role against insects and nematodes. nih.gov The interaction with beneficial soil microbes can also modulate a plant's defense system.

Abiotic Factors: Environmental conditions play a crucial role in regulating plant metabolism. nih.gov Abiotic stressors such as high or low temperatures, drought, salinity, and UV radiation can significantly affect the synthesis of secondary metabolites. nih.gov These stressors can induce oxidative stress in the plant, which in turn stimulates the production of compounds with antioxidant properties. dergipark.org.tr For example, studies using in-vitro cell cultures of Ajuga have shown that chemical elicitors like methyl jasmonate, a signaling molecule related to stress response, can effectively stimulate the biosynthetic capacity of the cells, leading to higher yields of certain metabolites. nih.gov Furthermore, the content of phytochemicals in wild Ajuga plants can exhibit high seasonal and geographical variations, underscoring the strong influence of environmental conditions on their accumulation. nih.gov Research on Ajuga bracteosa has indicated that drought and salinity stress impact the plant's physiological status, which is linked to the production of its secondary metabolites. researchgate.net

Structural Elucidation and Chemodiversity of Ajugamacrin Compounds

Advanced Spectroscopic Techniques for Comprehensive Structure Determination

The elucidation of Ajugamacrin structures is a multi-step process that integrates data from several high-resolution spectroscopic methods. Each technique provides unique and complementary information essential for an unambiguous structural assignment. The structures of new compounds, such as this compound H and this compound I, were determined primarily through the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) methods. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution of this compound compounds. jchps.comresearchgate.net It provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. wikipedia.org

1D NMR: One-dimensional NMR experiments, including ¹H and ¹³C NMR, are the first step in structural analysis. They provide information on the number and types of protons and carbons present in the molecule. For instance, the ¹H NMR spectrum reveals the chemical shifts and coupling constants of protons, offering clues about their local electronic environment and neighboring protons. The ¹³C NMR spectrum indicates the number of distinct carbon atoms and their hybridization states.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. For example, in the structural elucidation of this compound H, HMBC correlations were essential to confirm the connectivity between different fragments of the molecule. tandfonline.com Specifically, correlations from methyl and methine protons to key carbon atoms allowed for the construction of its rare 14,15-dinor-neo-clerodane framework. tandfonline.com Furthermore, experiments like Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the relative stereochemistry by identifying protons that are close in space. tandfonline.com In this compound H, ROESY correlations revealed the spatial orientation of key protons, defining the molecule's three-dimensional shape. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) is a critical tool used to determine the elemental composition of a molecule with high accuracy. nih.govazolifesciences.com This technique measures the mass-to-charge ratio (m/z) of an ion, allowing for the calculation of a precise molecular formula. nih.gov For novel compounds like Ajugamacrins H and I, HRMS provides the definitive molecular formula, which is the foundational piece of data upon which the rest of the structural elucidation is built. researchgate.netnih.gov This information complements the NMR data by confirming the total number of carbon, hydrogen, oxygen, and other atoms present in the molecule.

While NMR can establish the relative arrangement of atoms, determining the absolute configuration of a chiral molecule requires chiroptical methods. nih.gov Electronic Circular Dichroism (ECD) spectroscopy, combined with quantum chemical calculations, has become a reliable tool for this purpose. nih.govnih.gov

The process involves measuring the experimental ECD spectrum of the this compound compound. Concurrently, theoretical ECD spectra for possible stereoisomers are calculated using methods like Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net The absolute configuration of the natural product is then assigned by comparing the experimental spectrum with the calculated ones. researchgate.net A good agreement between the experimental and a calculated spectrum provides strong evidence for that specific absolute configuration. nih.gov This method was successfully used to establish the absolute configurations of both this compound H and this compound I. researchgate.nettandfonline.com

Classification and Novelty in this compound Structural Frameworks

This compound compounds are part of the larger family of clerodane diterpenes, which are characterized by a bicyclic decalin core and a side chain at the C-9 position. nih.gov They exhibit significant structural diversity, including variations in their core skeleton.

The majority of this compound compounds, including this compound I, possess a neo-clerodane skeleton. researchgate.netnih.gov This framework is a specific type of clerodane diterpenoid. Several diterpenoids with this skeleton have been isolated from various Ajuga species, such as Ajuga macrosperma. researchgate.netnih.gov The structural elucidation of these compounds, like this compound I and other known analogues, is achieved through extensive spectroscopic analysis and comparison with previously reported data. researchgate.netresearchgate.net

Table 1: Examples of this compound-Related Compounds Isolated from Ajuga macrosperma

Compound NameSkeleton TypeReference
This compound H14,15-dinor-neo-clerodane researchgate.netnih.gov
This compound Ineo-clerodane researchgate.netnih.gov
This compound Eneo-clerodane researchgate.netnih.gov
Ajugaflorins A-Fneo-clerodane researchgate.netnih.gov
Ajugarin Ineo-clerodane researchgate.netnih.gov

A notable aspect of this compound chemodiversity is the discovery of compounds with rare skeletal modifications. This compound H is a prime example, featuring a 14,15-dinor-neo-clerodane framework. researchgate.netnih.gov The "dinor" designation indicates the loss of two carbon atoms, specifically C-14 and C-15, from the side chain typical of the standard neo-clerodane structure. The identification of this unusual skeleton in this compound H highlights the biosynthetic plasticity within the Ajuga genus and adds to the known structural diversity of natural diterpenoids. researchgate.net

Biosynthetic Pathways of Ajugamacrin

General Principles of Diterpenoid Biosynthesis in Higher Plants

Diterpenoids, a vast and structurally diverse class of natural products, are all derived from a common C20 precursor, geranylgeranyl diphosphate (GGPP). researchgate.netresearchgate.net The biosynthesis of this precursor and its subsequent transformation into complex diterpenoid skeletons follow a conserved yet versatile pathway in higher plants, which can be broadly divided into several key stages.

The initial building blocks for all terpenoids, including diterpenoids, are the five-carbon isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). neliti.com Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. mdpi.com For diterpenoids, the MEP pathway is the primary source of IPP and DMAPP. mdpi.com These C5 units are sequentially condensed to form geranyl diphosphate (GPP; C10), farnesyl diphosphate (FPP; C15), and finally, the C20 precursor, GGPP. mdpi.com

The formation of the diverse array of diterpenoid carbon skeletons is catalyzed by a class of enzymes known as diterpene synthases (diTPSs) or diterpene cyclases. researchgate.netresearchgate.net These enzymes are the gatekeepers to the vast structural diversity of diterpenoids, catalyzing the conversion of the linear GGPP into various cyclic or polycyclic structures. nih.govfrontiersin.org DiTPSs often work in a modular fashion. Class II diTPSs initiate the cyclization of GGPP through protonation, leading to the formation of a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (CPP) cation. pnas.org Class I diTPSs then utilize this intermediate to generate the final diterpene skeleton through further cyclization and rearrangements. pnas.org In some cases, a single enzyme can possess both Class I and Class II functionalities. pnas.org

Following the formation of the basic hydrocarbon skeleton by diTPSs, the nascent diterpene undergoes a series of modifications that contribute to its final structure and biological activity. researchgate.net These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzyme classes such as dehydrogenases, reductases, and transferases. jeffleenovels.comresearchgate.net CYPs are a large and versatile family of heme-containing enzymes that introduce hydroxyl groups and other oxygen functionalities into the diterpene scaffold. jeffleenovels.comnih.gov These oxidative modifications are crucial for the structural diversification of diterpenoids and are often followed by glycosylation, acylation, or methylation, further expanding the chemical space of these compounds. researchgate.net

Putative Enzymatic Steps and Genetic Regulation in Ajugamacrin Formation

Based on the neoclerodane diterpenoid structure of this compound, a putative biosynthetic pathway can be proposed, drawing parallels with the general principles of diterpenoid biosynthesis.

The biosynthesis would commence with the cyclization of GGPP, likely catalyzed by a specific set of diTPSs. The formation of the characteristic decalin ring system of the neoclerodane skeleton is a critical step. This process is expected to involve a Class II diTPS to first produce a labdane-related intermediate, such as copalyl diphosphate (CPP). Subsequently, a Class I diTPS would act on this intermediate to facilitate further cyclization and rearrangement, leading to the formation of the core neoclerodane skeleton.

Once the fundamental neoclerodane framework is established, a series of stereo- and regio-specific tailoring reactions would ensue to yield this compound. These modifications are likely catalyzed by a suite of enzymes, with cytochrome P450 monooxygenases playing a prominent role in introducing hydroxyl groups at specific positions on the carbon skeleton. Further enzymatic transformations, potentially involving dehydrogenases, reductases, and acetyltransferases, would be necessary to install the specific functional groups and stereochemistry characteristic of this compound.

The genetic regulation of this compound biosynthesis is anticipated to be a tightly controlled process. The genes encoding the biosynthetic enzymes (diTPSs, CYPs, etc.) are likely to be expressed in a coordinated manner, both spatially (in specific tissues or cell types) and temporally (at particular developmental stages or in response to environmental cues). This coordinated expression is often governed by transcription factors, which bind to specific regulatory regions of the biosynthetic genes to activate or repress their transcription. The biosynthesis of other terpenoids has been shown to be regulated by transcription factor families such as AP2/ERF, bHLH, and WRKY, and it is plausible that similar regulatory networks are involved in this compound production.

Table 1: Putative Enzyme Classes in this compound Biosynthesis

Enzyme ClassProposed Function in this compound Biosynthesis
Geranylgeranyl Diphosphate Synthase (GGPS)Synthesis of the C20 precursor, GGPP.
Diterpene Synthase (diTPS) - Class IIInitial cyclization of GGPP to a labdane-related intermediate (e.g., CPP).
Diterpene Synthase (diTPS) - Class IFurther cyclization and rearrangement to form the neoclerodane skeleton.
Cytochrome P450 Monooxygenases (CYPs)Hydroxylation and other oxidative modifications of the neoclerodane scaffold.
Dehydrogenases/ReductasesModification of oxidation states at specific carbon atoms.
AcetyltransferasesAddition of acetyl groups.

Application of Omics Technologies in Pathway Discovery

The elucidation of the complete biosynthetic pathway of this compound, from precursor to final product, can be significantly accelerated by the application of modern "omics" technologies. These high-throughput approaches provide a global view of the molecular landscape of an organism, enabling the identification of candidate genes and metabolic intermediates involved in a specific pathway.

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for identifying the genes involved in a specific biosynthetic pathway. researchgate.net By comparing the transcriptomes of tissues or developmental stages with high and low levels of this compound accumulation, it is possible to identify genes that are co-expressed with the compound. actabotanica.org The underlying principle is that the genes responsible for producing a particular metabolite will be upregulated when and where that metabolite is being synthesized. nih.gov

RNA sequencing (RNA-seq) is the current standard for transcriptomic analysis, providing a comprehensive and quantitative profile of gene expression. nih.gov A typical transcriptomic study to identify this compound biosynthetic genes would involve the following steps:

Sample Collection: Tissues from an this compound-producing plant are collected under conditions where the compound's production is high versus low (e.g., different tissues, developmental stages, or in response to elicitors).

RNA Extraction and Sequencing: RNA is extracted from these samples and sequenced using next-generation sequencing platforms.

Data Analysis: The sequencing reads are mapped to a reference genome or assembled de novo to identify all expressed genes. Differential expression analysis is then performed to identify genes that are significantly upregulated in the high-Ajugamacrin-producing samples.

Candidate Gene Selection: Genes with putative functions related to diterpenoid biosynthesis (e.g., diTPSs, CYPs, transferases) that show a strong correlation in their expression with this compound accumulation are selected as strong candidates for further functional characterization.

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.gov This technology is indispensable for identifying the intermediates and final products of a biosynthetic pathway. cabidigitallibrary.org By profiling the metabolome of an this compound-producing plant, it is possible to detect not only this compound itself but also its potential precursors and derivatives. creative-proteomics.com

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for metabolomic analysis. nih.gov A metabolomic approach to investigate the this compound pathway would involve:

Metabolite Extraction: Metabolites are extracted from plant tissues known to produce this compound.

Metabolite Profiling: The extracts are analyzed by LC-MS or GC-MS to generate a comprehensive profile of the metabolites present.

Data Analysis and Compound Identification: The resulting data is processed to identify and quantify individual metabolites. This often involves comparing the mass spectra and retention times to known standards or databases.

Pathway Reconstruction: By identifying a series of structurally related compounds that are present in the plant, it is possible to propose a biosynthetic sequence of reactions. For instance, the detection of various hydroxylated or acetylated neoclerodane diterpenoids could provide clues about the order of enzymatic steps.

The most powerful approach for elucidating a biosynthetic pathway is the integration of multiple omics datasets. nih.govresearchgate.net By combining transcriptomic and metabolomic data, it is possible to establish strong correlations between the expression of candidate genes and the accumulation of specific metabolites, including intermediates and the final product. nih.gov This integrated approach provides a more holistic view of the biological system and significantly increases the confidence in candidate gene identification. frontiersin.org

In an integrated multi-omics study of this compound biosynthesis, transcriptomic data would provide a list of candidate genes whose expression correlates with this compound production. Simultaneously, metabolomic data would provide a detailed profile of the chemical compounds present, including potential pathway intermediates. By correlating the expression levels of specific genes with the abundance of particular metabolites across different samples, a direct link between a gene and a specific biosynthetic step can be inferred. nih.gov For example, a strong positive correlation between the expression of a specific CYP gene and the accumulation of a hydroxylated neoclerodane intermediate would strongly suggest that the CYP is responsible for that particular hydroxylation step. This integrated approach has been successfully used to elucidate the biosynthetic pathways of numerous plant natural products and represents the most promising strategy for unraveling the complete biosynthetic pathway of this compound. nih.govfao.org

Table 2: Data Generated from Omics Technologies for Pathway Discovery

Omics TechnologyData GeneratedApplication in this compound Pathway Discovery
Transcriptomics (RNA-seq) Gene expression profiles (quantitative read counts for each gene)Identification of candidate biosynthetic genes (diTPSs, CYPs, etc.) that are co-expressed with this compound accumulation.
Metabolomics (LC-MS, GC-MS) Profiles of small-molecule metabolites (mass spectra, retention times)Identification of this compound, its biosynthetic intermediates, and related derivatives.
Integrated Multi-Omics Correlated datasets of gene expression and metabolite abundanceEstablishing high-confidence links between specific genes and specific enzymatic reactions in the this compound pathway.

Mechanistic Investigations of Ajugamacrin Biological Activities in Vitro Research

Anti-inflammatory Modulatory Mechanisms

Research into the anti-inflammatory mechanisms of Ajugamacrin is primarily focused on its potential to modulate key inflammatory mediators and enzymes.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophage Cell Lines (e.g., RAW 264.7 cells)

Specific in vitro studies detailing the direct inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production by this compound in macrophage cell lines, such as RAW 264.7 cells, were not found in the reviewed literature. While other compounds from the Ajuga genus have been investigated for their effects on NO production in these cell lines, direct evidence for this compound's activity in this specific context is not available.

Regulatory Effects on Inflammatory Mediators and Enzyme Expression (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

This compound has been identified as a compound exhibiting significant selective cyclooxygenase-2 (COX-2) inhibitory activity in vitro researchgate.net. This suggests a potential mechanism for its anti-inflammatory effects, as COX-2 is a key enzyme involved in the production of pro-inflammatory prostaglandins. However, specific data regarding this compound's regulatory effects on inducible nitric oxide synthase (iNOS) expression or activity were not found in the provided search results.

Anti-proliferative and Cytotoxic Activities in Cancer Cell Models

Investigations into the anti-proliferative and cytotoxic effects of this compound have explored its potential against various cancer cell models.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., Hela cells)

While some plant extracts containing this compound have been reported to modulate DNA damage and apoptosis in lung cancer cells, providing general indications of cytotoxic potential researchgate.net, specific in vitro cytotoxicity data (e.g., IC50 values) for this compound against human cancer cell lines, including HeLa cells, was not explicitly detailed in the retrieved information. Therefore, a quantitative assessment of its cytotoxic potency against specific cell lines cannot be provided based on the current findings.

Mechanisms of Cell Death Induction (e.g., Anoikis through Focal Adhesion Complex Disruption)

Information regarding the specific mechanisms by which this compound might induce cell death, such as anoikis through focal adhesion complex disruption, was not found in the reviewed literature. While other compounds from the Ajuga genus have been studied for their roles in anoikis and related cellular processes, direct evidence for this compound's involvement in these mechanisms is currently lacking.

Antioxidant Activity Profiling

The capacity of a compound to scavenge free radicals and reduce metal ions is a key indicator of its antioxidant potential. While Ajuga species are generally recognized for their antioxidant properties, specific in vitro data directly attributed to this compound for these assays are limited in the reviewed literature.

Radical Scavenging Assays (e.g., DPPH Radical Scavenging Ability)

Studies on various Ajuga species have reported DPPH radical scavenging activity. For instance, extracts from Ajuga macrosperma methanol (B129727) extract demonstrated DPPH scavenging activity with EC50 values of 62.11 and 44.25 μg/mL researcher.life. Additionally, certain compounds from Ajuga pantantha have shown DPPH radical scavenging ability researchgate.net, and Ajuga iva hydroethanolic extract exhibited a DPPH IC50 of 59.92 ± 0.7 µg/mL nih.gov. However, specific quantitative data for this compound itself in DPPH radical scavenging assays were not detailed in the provided search results.

Ferric Reducing Antioxidant Power (FRAP) Determinations

The FRAP assay measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), indicating its reducing power. While Ajuga species extracts have been evaluated using FRAP nih.govmdpi.comacs.orgresearchgate.net, specific quantitative FRAP data for this compound were not found in the reviewed literature. For example, an Ajuga iva hydroethanolic extract showed a FRAP EC50 of 196.85 ± 1.54 (µg/mL) nih.gov.

Table 1: Antioxidant Activity Profiling of this compound

Assay TypeParameterValueReference
Radical ScavengingDPPHNo specific data available for this compoundN/A
Ferric Reducing PowerFRAPNo specific data available for this compoundN/A

Antimicrobial Properties Assessment

The antimicrobial potential of compounds is often assessed against various bacterial strains, with Staphylococcus aureus being a common target.

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus)

Investigations into the antibacterial effects of neo-clerodane diterpenoids isolated from Ajuga macrosperma, including Ajugamacrins H and I and related compounds (1-9), revealed a lack of antibacterial activity. These compounds were evaluated against strains such as Salmonella enterica, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and none exhibited antibacterial activity at a concentration of 100 μM tandfonline.comx-mol.netcore.ac.uk.

Minimum Inhibitory Concentration (MIC) Analysis

Specific Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus were not detailed in the provided search results. The finding of no antibacterial activity at 100 μM for Ajugamacrins H and I represents the most direct information regarding their potential antimicrobial efficacy against this bacterium tandfonline.comx-mol.netcore.ac.uk.

Table 2: Antimicrobial Properties Assessment of this compound

Assay TypeBacterial StrainResultReference
Antibacterial EfficacyStaphylococcus aureusNo activity at 100 μM (for Ajugamacrins H & I) tandfonline.comx-mol.netcore.ac.uk
Minimum Inhibitory ConcentrationStaphylococcus aureusNo specific MIC data available for this compoundN/A

Neuroprotective and Anti-Neuroinflammatory Effects

The genus Ajuga has been broadly associated with neuroprotective activities sci-hub.se. Specifically, this compound B has been mentioned in the context of neuroprotective effects, alongside in vitro antioxidant evaluations tandfonline.com. However, detailed mechanistic investigations or specific quantitative data regarding this compound's direct impact on neuroinflammation or neuroprotection were not sufficiently detailed in the reviewed literature to populate specific data tables or provide in-depth findings.

Table 3: Neuroprotective and Anti-Neuroinflammatory Effects of this compound

Activity TypeParameter/MechanismFindingReference
NeuroprotectiveGeneralThis compound B associated with neuroprotective effects; detailed mechanisms not specified. tandfonline.com
Anti-NeuroinflammatoryGeneralNo specific data available for this compound.N/A

Compound List:

this compound

this compound B

this compound H

this compound I

Protection Against Cellular Damage (e.g., Ferroptosis)

No specific in vitro research findings detailing this compound's protective effects against cellular damage, such as ferroptosis, were identified in the provided search results. General information on ferroptosis mechanisms and cellular damage models was found, but these did not include data or studies involving this compound.

Attenuation of Neuroinflammation

Limited information suggests a potential role for this compound in neuroinflammation. One search result indicates that this compound may contribute to the attenuation of neuroinflammation by inhibiting the TLR-4/NF-κB signaling pathway researchgate.net. However, this mention was associated with in vivo experiments, and specific in vitro data or detailed mechanistic findings for this compound in this context were not available in the provided snippets.

Enzyme Inhibitory Activities

The provided search results did not yield any specific information regarding this compound's enzyme inhibitory activities, particularly its selective inhibition of SHP2 or other enzymes. While general information on enzyme inhibition and SHP2 inhibitors like SHP099 was present, this compound was not mentioned in relation to these activities. Consequently, no detailed research findings or data tables can be presented for this subsection.

Structure Activity Relationship Sar Studies of Ajugamacrin and Its Analogues

Methodological Approaches for SAR Elucidation

SAR studies typically employ a combination of experimental and computational methodologies to systematically investigate the link between a molecule's structure and its biological effects.

Experimental Approaches:

Isolation and Characterization: The process begins with the isolation of target compounds, such as Ajugamacrin H, I, and B, from natural sources like Ajuga macrosperma or Ajuga nipponensis. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with methods like Electronic Circular Dichroism (ECD) calculations, are employed for definitive structure elucidation and absolute configuration determination researcher.lifetandfonline.comresearchgate.netscience.gov.

Synthesis of Analogues: To explore SAR, chemists synthesize a series of analogues by systematically modifying the parent structure. This can involve semi-synthesis, where isolated natural products are chemically altered, or total synthesis, where the molecule and its derivatives are built from simpler precursors researchgate.netnih.govscience.govresearchgate.net. Modifications might include changes to functional groups (e.g., esterification, hydroxylation), alterations in stereochemistry, or modifications to the carbon skeleton.

Biological Assays: Synthesized analogues are then subjected to various biological assays to quantify their activity. For this compound and related compounds, relevant assays include those measuring the inhibition of nitric oxide (NO) production in inflammatory models, antibacterial screening, and anticancer activity assessments researcher.lifetandfonline.comresearchgate.net.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between molecular descriptors (physicochemical properties, structural features) and biological activity, allowing for the prediction of activity for new compounds science.govsci-hub.sewikipedia.orgscribd.comcore.ac.uk.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with its biological target researcher.lifetandfonline.compjps.pkcsic.esknime.com. Pharmacophore models can be generated from known active compounds and used for virtual screening of compound libraries.

Molecular Docking and Dynamics: These methods simulate the binding of compounds to target proteins, providing insights into binding modes, affinity, and potential mechanisms of action researchgate.netpjps.pk.

R-Group Decomposition: A cheminformatics technique used to systematically break down a set of molecules into a common scaffold and various R-groups, facilitating the analysis of how different substituents affect activity.

Identification of Pharmacophore Features Critical for Bioactivity

A pharmacophore represents the critical molecular features and their spatial arrangement that are essential for a molecule's biological activity. Identifying these features is key to understanding drug-target interactions and designing more potent analogues.

Correlating Structural Modifications with Changes in Biological Efficacy

SAR studies aim to establish direct correlations between specific structural changes and observed alterations in biological efficacy. While detailed quantitative SAR data for this compound is limited in the current literature, preliminary findings highlight the importance of structural variations.

NO Inhibition: Compounds 3, 7, and 8, identified as analogues of this compound H/I, exhibited inhibitory activity on NO production in LPS-stimulated RAW 264.7 cells at a concentration of 50 μM researcher.lifetandfonline.com. This indicates that the specific structural features present in these compounds contribute to their anti-inflammatory potential. Without detailed structural comparisons between these active analogues and other isolated Ajugamacrins, it is challenging to pinpoint the exact structural modifications responsible for this activity.

Anticancer Activity: Ajugamarin A1 and compound 3 have been identified as potential lead compounds for anticancer agent development researcher.life. Compound 3 is an analogue of this compound H/I. The development of these compounds into effective anticancer agents would necessitate further SAR studies to understand how their specific structures interact with cancer-related targets and to optimize their potency and selectivity.

Antibacterial Effects: Compounds 1-9, including this compound H and I, were evaluated for their antibacterial effects researcher.lifetandfonline.com. The outcomes of these evaluations, detailing which structural variations conferred antibacterial activity, would form the basis of SAR analysis in this context.

Advanced Analytical Methodologies in Ajugamacrin Research

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Analysis

A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantitative analysis of Ajugamacrin in biological samples, such as mouse blood. nih.govmdpi.comnih.gov This technique offers high throughput and resolution, making it ideal for pharmacokinetic studies.

The methodology typically involves a simple protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 column. nih.govmdpi.comnih.gov Gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and water containing a small percentage of formic acid is commonly employed to achieve efficient separation. nih.govmdpi.comnih.gov Detection is carried out using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode. nih.govmdpi.comnih.gov The quantification of this compound is achieved through multiple reaction monitoring (MRM), which enhances the selectivity and sensitivity of the assay. mdpi.com

The validation of the UPLC-MS/MS method demonstrates its reliability for quantitative purposes. Key validation parameters include linearity, with calibration curves typically showing excellent correlation coefficients (r > 0.997) over a specific concentration range (e.g., 5–1000 ng/mL). nih.govmdpi.comnih.gov The accuracy and precision of the method are also assessed, with intra-day and inter-day precision relative standard deviations (RSDs) generally being less than 15%. nih.gov Furthermore, the matrix effects are evaluated to ensure that the sample matrix does not interfere with the ionization of the analyte. nih.gov This robust method has been successfully applied to pharmacokinetic studies to determine the concentration-time profiles of this compound in vivo. nih.govmdpi.comnih.gov

Table 1: UPLC-MS/MS Method Parameters for this compound Quantification

ParameterCondition
Chromatographic ColumnUPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)
Mobile PhaseGradient elution with acetonitrile and 0.1% formic acid in water
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Linear Range5–1000 ng/mL
Correlation Coefficient (r)> 0.997
Accuracy87% to 113%
Precision (RSD)<15%

Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Metabolite Identification and Profiling

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) is a powerful analytical tool for the identification and profiling of metabolites in complex biological samples. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.govmdpi.com This technique combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of QTOF-MS, enabling the detection and structural elucidation of a wide range of compounds. nih.govmdpi.com

In the context of this compound research, UHPLC-QTOF-MS can be employed to investigate its metabolic fate in vivo and in vitro. The high sensitivity and resolution of this method allow for the detection of low-abundance metabolites. mdpi.com The accurate mass measurements provided by QTOF-MS facilitate the determination of the elemental composition of the parent compound and its metabolites. researchgate.net Furthermore, the MS/MS capabilities of the instrument provide fragmentation patterns that are crucial for the structural elucidation of unknown metabolites. researchgate.netnih.gov

The general workflow for metabolite identification using UHPLC-QTOF-MS involves the administration of this compound to an experimental system (e.g., animal model or cell culture), followed by the collection of biological samples at different time points. These samples are then processed and analyzed by UHPLC-QTOF-MS. The resulting data is processed using specialized software to identify potential metabolites by comparing the mass spectra of the samples from treated and untreated groups. Putative metabolite structures can be proposed based on their accurate mass, isotopic pattern, and fragmentation data.

Computational Approaches in Biological Activity Prediction

Computational methods play a significant role in modern drug discovery and development by providing insights into the potential biological activities of compounds and their mechanisms of action. These in silico approaches can accelerate the research process by prioritizing compounds for further experimental investigation.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. jksus.orgmdpi.com This method is instrumental in identifying potential molecular targets for a compound and understanding the structural basis of their interaction. mdpi.com In the study of this compound, molecular docking simulations can be utilized to explore its potential as an anticancer and anti-inflammatory agent by predicting its binding to key proteins involved in these pathological processes.

For instance, to investigate its potential anticancer activity, this compound can be docked into the active sites of proteins known to be involved in cancer progression, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and various kinases. jksus.orgpcbiochemres.com Similarly, to explore its anti-inflammatory potential, docking studies can be performed with targets like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and components of the nuclear factor-kappa B (NF-κB) signaling pathway. ijres.orgmdpi.comnih.gov

The results of molecular docking simulations are typically evaluated based on the binding energy or docking score, which provides an estimate of the binding affinity. jksus.org A lower binding energy generally indicates a more stable protein-ligand complex. The analysis of the docked pose can also reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, providing insights into the mechanism of binding.

Table 2: Potential Protein Targets for this compound Molecular Docking Studies

Potential Therapeutic AreaPotential Protein TargetFunction
AnticancerEpidermal Growth Factor Receptor (EGFR)Cell proliferation and survival
Vascular Endothelial Growth Factor Receptor (VEGFR)Angiogenesis
STAT3Signal transduction and gene expression
Anti-inflammatoryCyclooxygenase-2 (COX-2)Prostaglandin synthesis
Nuclear Factor-kappa B (NF-κB)Regulation of inflammatory gene expression
AktCell survival and inflammation

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental for investigating the molecular mechanisms underlying the biological activities of a compound. These assays provide a platform to study the effects of a compound on specific cellular processes and signaling pathways in a controlled environment.

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a cell or tissue extract. nih.gov This method is invaluable for elucidating the mechanism of action of a compound by examining its effects on the proteins involved in a particular signaling pathway.

In the context of this compound research, Western blotting can be employed to investigate its potential anticancer and anti-inflammatory effects at the molecular level. For example, to assess its anti-inflammatory properties, researchers can treat immune cells (e.g., macrophages) with an inflammatory stimulus (like lipopolysaccharide) in the presence or absence of this compound. Subsequently, the expression levels of key inflammatory proteins such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be analyzed by Western blotting. nih.gov The technique can also be used to examine the phosphorylation status of proteins in signaling pathways, such as the phosphorylation of Akt, which is often involved in inflammation. nih.gov

To explore its anticancer mechanism, cancer cell lines can be treated with this compound, and the expression of proteins involved in cell cycle regulation, apoptosis, and metastasis can be evaluated. For instance, a study on ajuforrestin A, a compound from the same plant genus, demonstrated through Western blotting that it could modulate the STAT3 signaling pathway and affect the expression of apoptosis-related proteins like caspase-3, caspase-9, Bax, and Bcl-2 in lung cancer cells. nih.gov Similar investigations with this compound could reveal its specific molecular targets and pathways in cancer cells.

Table 3: Potential Protein Expression Analysis by Western Blotting for this compound

Biological ActivityCell ModelPotential Protein Targets for Analysis
Anti-inflammatoryLPS-stimulated MacrophagesTNF-α
IL-6
IL-1β
p-Akt/Akt
AnticancerCancer Cell Lines (e.g., MCF-7, A549)p-STAT3/STAT3
Caspase-3
Caspase-9
Bax
Bcl-2

Future Research Directions and Unaddressed Inquiries

Deeper Elucidation of Ajugamacrin Biosynthetic Pathways

Understanding the intricate biochemical pathways responsible for the natural synthesis of this compound is fundamental for its sustainable production and potential bioengineering. Ajuga species, particularly Ajuga forrestii, are recognized for their glandular trichomes, which are implicated as sites for the production of neo-clerodane diterpenoids, including this compound researchgate.net. However, the specific enzymatic steps, precursor molecules, and regulatory mechanisms governing this compound biosynthesis are not yet fully elucidated. Future research should focus on identifying the genes and enzymes involved in its formation, potentially drawing parallels with the known biosynthesis of other terpenoids within the Lamiaceae family researchgate.netnih.govdtu.dk. This could involve transcriptomic and metabolomic studies of Ajuga plants under various conditions, as well as the application of synthetic biology tools to reconstruct and optimize these pathways in heterologous systems.

Compound Class / PathwaySignificance for this compound BiosynthesisKey Research Focus Areas
Terpenoid Backbone BiosynthesisPrecursors for diterpenoid formationIdentification of mevalonate/MEP pathway enzymes; regulation of flux.
Neo-clerodane Diterpenoid BiosynthesisDirect pathway to this compoundElucidation of cyclization, oxidation, and functionalization steps; isolation of key enzymes.
Glandular Trichome BiologyPotential site of this compound accumulationInvestigation of specialized metabolic pathways within trichomes; role of transport mechanisms.
Genetic RegulationControl of pathway expressionIdentification of transcription factors and signaling cascades regulating this compound production.

Comprehensive SAR Profiling of Synthetic and Semi-synthetic this compound Analogues

Structure-activity relationship (SAR) studies are vital for optimizing the biological efficacy and specificity of natural products like this compound. While several Ajuga compounds, including neo-clerodane diterpenoids, have demonstrated a range of biological activities, including anti-inflammatory and antibacterial effects, a systematic SAR investigation specifically for this compound is largely unaddressed researchgate.netpjps.pkresearchgate.net. Future research should involve the synthesis of a diverse library of this compound analogues, systematically modifying different regions of its molecular structure. These analogues would then be evaluated for their biological activities. Such studies could reveal key pharmacophores responsible for specific effects and guide the design of more potent and selective therapeutic agents.

Structural Modification SitePotential Impact on Biological ActivityResearch Approach
Hydroxyl groupsAltered polarity, receptor bindingEsterification, etherification, oxidation.
Lactone ringReceptor interaction, stabilityRing opening, reduction, modification of carbonyl.
A/B ring systemConformational rigidity, bindingEpoxidation, hydrogenation, introduction of substituents.
Side chainsLipophilicity, target interactionAlkylation, acylation, introduction of functional groups.

Exploration of Novel Molecular Targets and Signaling Pathways

The precise molecular mechanisms through which this compound exerts its biological effects are not yet fully understood. While related compounds from the Ajuga genus have been shown to modulate inflammatory pathways such as JAK-STATs and p38 MAPKs, and metabolites of similar iridoid glycosides (like 8-O-acetylharpagide) target pathways like PI3K/AKT, cancer-related targets (AKT1, MMP9, STAT3), the specific targets of this compound remain largely unexplored nih.govresearchgate.net. Future research should employ a multi-pronged approach, including target identification studies using techniques like affinity chromatography and proteomics, as well as pathway analysis through transcriptomics and Western blotting. Identifying these molecular targets and signaling cascades will provide a clearer understanding of this compound's therapeutic potential and guide the development of targeted therapies.

Potential Target ClassExample Targets (from related compounds)Signaling Pathway InvolvementResearch Methodology
KinasesAKT1, JAKs, MAPKs (p38, ERK, JNK)PI3K/AKT, JAK-STAT, MAPK pathwaysWestern blotting, kinase assays, proteomics.
ProteasesMMP9Inflammation, cell migrationEnzyme activity assays, zymography.
Transcription FactorsSTAT3, NF-κBGene expression regulationEMSA, reporter gene assays, Western blotting.
ReceptorsUnidentified G protein-coupled receptorsVarious cellular processesLigand binding assays, cell-based assays.

Development of Standardized Analytical Protocols for Quantitative Research

The accurate and reliable quantification of this compound in biological matrices and herbal preparations is essential for both preclinical research and potential clinical applications. While a UPLC-MS/MS method has been developed for the simultaneous quantitative analysis of this compound and related compounds in mice blood, further standardization and validation are needed to establish robust protocols applicable across diverse research settings researchgate.net. Future efforts should focus on developing and validating highly sensitive, specific, and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) researchgate.netijpsjournal.comjneonatalsurg.comjpionline.org. Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness, must be rigorously assessed to ensure the reliability of quantitative data.

Q & A

Q. How should researchers address batch-to-batch variability in this compound studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Pre-batch testing: NMR and HPLC fingerprinting against a reference standard.
  • In-process controls: Monitor critical synthesis parameters (e.g., reaction temperature, pH).
  • Post-batch validation: Store aliquots at -80°C with desiccants to prevent degradation. Publish batch-specific data in supplementary materials .

Literature and Ethical Considerations

Q. What strategies ensure comprehensive literature reviews for this compound-related mechanisms?

  • Methodological Answer : Use Boolean search operators in PubMed/Scopus (e.g., "this compound AND (apoptosis OR anti-inflammatory)"). Screen patents via Google Patents and WHO’s Global Index Medicus for non-English studies. Critically appraise sources using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can researchers ethically address discrepancies between their findings and prior studies on this compound?

  • Methodological Answer : Publish negative results in dedicated journals (e.g., Journal of Negative Results). Disclose methodological differences transparently (e.g., cell passage number, serum concentration). Propose collaborative replications through open-science platforms like OSF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.